Superior Long-Term Outcomes: Olprinone vs. Milrinone in Heart Failure
A retrospective clinical analysis directly compared the 60-day outcomes of milrinone and olprinone in patients with congestive heart failure. Olprinone treatment was associated with a significantly lower incidence of major adverse events. The incidence of MACCE (Major Adverse Cardiac and Cerebrovascular Events) was 29.9% in the olprinone group compared to 48.1% in the milrinone group (P < 0.01) [1]. This represents a relative risk reduction of approximately 38%.
| Evidence Dimension | 60-day Incidence of Major Adverse Cardiac and Cerebrovascular Events (MACCE) |
|---|---|
| Target Compound Data | 29.9% |
| Comparator Or Baseline | Milrinone: 48.1% |
| Quantified Difference | Absolute risk reduction of 18.2 percentage points (P < 0.01). |
| Conditions | Retrospective analysis of 288 Japanese patients with congestive heart failure; olprinone infusion at 0.05-0.4 μg/kg/min vs. milrinone at 0.0125-0.75 μg/kg/min. |
Why This Matters
This demonstrates that olprinone is associated with superior clinical outcomes compared to milrinone, a factor of paramount importance for translational research and clinical application selection.
- [1] Dobashi, S., et al. (2020). A retrospective comparison of milrinone and olprinone in patients with congestive heart failure. As cited in Side Effects of Drugs Annual (Vol. 43). Elsevier. View Source
